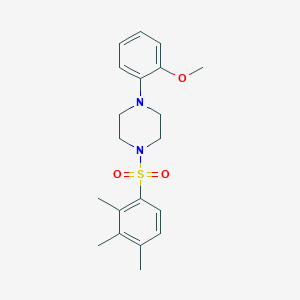

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Description

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a piperazine derivative featuring a 2-methoxyphenyl group at the 1-position and a 2,3,4-trimethylphenylsulfonyl moiety at the 4-position. This compound belongs to the arylpiperazine class, known for interactions with neurotransmitter receptors such as dopamine D2 and serotonin 5-HT1A receptors. The 2-methoxyphenyl group is a common pharmacophore in ligands targeting these receptors, while the sulfonyl substituent may influence lipophilicity and binding kinetics .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-9-10-20(17(3)16(15)2)26(23,24)22-13-11-21(12-14-22)18-7-5-6-8-19(18)25-4/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJHFLJEHHGYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Strategic Considerations

The compound’s structure comprises a piperazine core dual-functionalized with a 2-methoxyphenyl group at position 1 and a 2,3,4-trimethylphenylsulfonyl moiety at position 4. Two primary synthetic strategies dominate the literature:

Stepwise Functionalization of Piperazine

- Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine.

- Step 2: Sulfonylation with 2,3,4-trimethylbenzenesulfonyl chloride.

Convergent Coupling of Pre-Functionalized Fragments

- Simultaneous introduction of both substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

The stepwise approach is more widely documented due to its operational simplicity and higher yields.

Detailed Stepwise Synthesis

Preparation of 1-(2-Methoxyphenyl)Piperazine

This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-2-methoxybenzene in the presence of a base such as potassium carbonate.

Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 80–100°C, 12–24 hours.

- Yield: 60–75%.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperazine and 2-bromoanisole.

Conditions:

Sulfonylation with 2,3,4-Trimethylbenzenesulfonyl Chloride

The sulfonyl group is introduced via reaction with the pre-formed 1-(2-methoxyphenyl)piperazine.

Procedure:

- Dissolve 1-(2-methoxyphenyl)piperazine (1 equiv) in anhydrous dichloromethane.

- Add triethylamine (2.5 equiv) as an HCl scavenger.

- Slowly add 2,3,4-trimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C.

- Stir at room temperature for 6–12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Insights:

Convergent Synthesis Strategies

One-Pot Dual Functionalization

A less common approach involves simultaneous sulfonylation and aryl group installation.

Conditions:

- Piperazine, 2-methoxyphenyl boronic acid, and 2,3,4-trimethylbenzenesulfonyl chloride.

- Catalyst: Pd(PPh₃)₄.

- Base: K₃PO₄.

- Solvent: Dioxane/water (3:1), 100°C, 24 hours.

- Yield: 50–60%.

Challenges:

- Competing side reactions reduce efficiency.

- Limited scalability due to harsh conditions.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise (SNAr + Sulfonylation) | 70 | 95 | Scalable, minimal side products |

| Buchwald-Hartwig + Sulfonylation | 85 | 98 | High regioselectivity |

| Convergent One-Pot | 55 | 90 | Fewer steps |

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a sulfide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Sulfonyl Groups

- 1-(2-Methoxyphenyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine (CAS 331972-51-1): Structural Difference: The sulfonyl group is attached to a 2,4,6-trimethylphenyl (mesityl) group instead of 2,3,4-trimethylphenyl. Molecular Weight: 374.5 g/mol vs. 378.9 g/mol for the target compound (estimated based on and ).

1-(3-Chlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine :

Analogues with Alternative Piperazine Substituents

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :

HRP 392 (1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine) :

Pharmacological and Receptor Binding Comparisons

Dopamine D2 Receptor Affinity

Key Insight : Nitro-aromatic substituents (e.g., nitrophenethyl, nitrobenzyl) significantly enhance D2 receptor binding, likely due to hydrophobic and charge-transfer interactions. The sulfonyl group in the target compound may prioritize selectivity over potency.

Serotonin 5-HT1A Receptor Interactions

- NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine): Acts as a 5-HT1A antagonist with partial agonist activity at presynaptic receptors. Hypothermic effects in mice linked to 5-HT1A and α1-adrenoceptor interactions .

- WAY 100635 :

Key Insight : The sulfonyl group in the target compound may confer neutral antagonism, similar to WAY 100635, but this requires empirical validation.

Pharmacodynamic and Pharmacokinetic Considerations

- Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism, suggesting longer half-life than esters or amides .

Biological Activity

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a piperazine ring substituted with a sulfonyl group and aromatic moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.5 g/mol

- Structural Features :

- Piperazine ring

- Sulfonyl group attached to a 2,3,4-trimethylphenyl moiety

- Methoxy group on the phenyl ring

The biological activity of this compound is hypothesized to be mediated through interactions with various molecular targets:

- Enzymatic Interaction : It may inhibit specific enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Cell Signaling Pathways : It may affect pathways involved in inflammation and cell proliferation, suggesting potential therapeutic applications in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Piperazine Derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

- Inhibition of Acetylcholinesterase : A study utilizing molecular docking techniques revealed that derivatives of piperazine can effectively bind to the active site of acetylcholinesterase. This binding leads to inhibition of enzyme activity, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : Research has shown that piperazine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Methoxy and trimethyl groups enhance solubility |

| 1-(Phenyl)-4-(sulfonyl)piperazine | Moderate Antimicrobial | Lacks methoxy substitution |

| 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine | Potential neuroprotective effects | Incorporates mesityl group |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core under anhydrous conditions. Key steps include:

- Sulfonation : Reacting 1-(2-Methoxyphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity crystalline forms .

- Yield Optimization : Control reaction temperature (0–5°C during sulfonation) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) to minimize byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions, methoxy group integration, and sulfonyl connectivity. Aromatic protons in the 2-methoxyphenyl group show characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonylpiperazine backbone .

- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to assess steric hindrance between the methoxyphenyl and trimethylphenyl groups .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand competition assays (e.g., dopamine D₂, serotonin 5-HT₇ receptors) due to structural similarities to bioactive piperazine derivatives .

- Enzyme Inhibition Studies : Test modulation of nitric oxide synthase or calcium channels using fluorometric assays, given its potential cardiovascular effects .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How does stereoelectronic modulation of substituents influence receptor binding affinity?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the sulfonyl group and receptor active sites. The 2-methoxyphenyl group’s electron-donating effects may enhance π-π stacking with aromatic residues in dopamine receptors .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation of the trimethylphenyl group) and compare binding affinities using SPR (Surface Plasmon Resonance) .

Q. What strategies resolve contradictory data in reported biological activities (e.g., receptor selectivity)?

- Methodological Answer :

- Orthogonal Assays : Validate receptor binding with TR-FRET (Time-Resolved FRET) alongside functional assays (e.g., cAMP accumulation for GPCR activity) to confirm target engagement .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., N-dealkylation products) that may contribute to off-target effects .

- Species-Specific Testing : Compare receptor affinity across species (e.g., human vs. murine 5-HT₇ receptors) to address translational discrepancies .

Q. How can researchers assess the compound’s metabolic stability and pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation hotspots (e.g., methoxy demethylation) .

- Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain/plasma ratio studies in rodents .

- Pharmacokinetic Modeling : Use compartmental models to predict oral bioavailability based on logP (2.5–3.5) and plasma protein binding (≥90%) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.